molecular formula C6H2BrF3N2S B13124554 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole

2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole

Katalognummer: B13124554
Molekulargewicht: 271.06 g/mol
InChI-Schlüssel: GZJJYWRCZOJFIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the molecule enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminobenzothiazole with a bromoketone under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which provides a rapid and efficient route to the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for intermediate isolation . The process typically includes the reaction of aminothiazole with a brominated precursor, followed by purification steps to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both bromine and trifluoromethyl groups in 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole enhances its reactivity and potential for diverse chemical transformations. These functional groups also contribute to its unique electronic properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C6H2BrF3N2S

Molekulargewicht

271.06 g/mol

IUPAC-Name

2-bromo-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C6H2BrF3N2S/c7-4-2-12-1-3(6(8,9)10)11-5(12)13-4/h1-2H

InChI-Schlüssel

GZJJYWRCZOJFIY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C2N1C=C(S2)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.